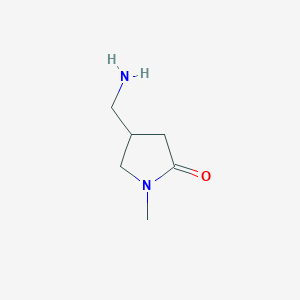
4-(Aminomethyl)-1-methylpyrrolidin-2-one
Vue d'ensemble
Description
4-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as 4-AM-1-MP, is an organic compound with a molecular formula of C6H13NO. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 287-288°C. 4-AM-1-MP is gaining attention in the scientific community due to its wide range of applications in research and laboratory experiments.
Applications De Recherche Scientifique
1. Development of Poly (4-Aminomethylpyridine) Based Electrochemical Biosensor
- Summary of Application: This research focuses on the development of electrochemical impedance biosensors for the detection of biomolecules in small sample volumes .
- Methods of Application: Commercial screen-printed gold electrodes were used to construct polypyridine-based immunosensors. The half generated Neisseria gonorrhoea β-lactamase (+) ve antibodies were conjugated to polypyridine amine group via sulfo-SMCC .
- Results or Outcomes: The sensors were able to specifically detect Neisseria gonorrhoea pathogen in the samples, with good selectivity and low cross-reactivity .
2. 4-(Aminomethyl)benzoic Acid as an Unnatural Amino Acid Derivative
- Summary of Application: 4-(Aminomethyl)benzoic acid acts as an unnatural amino acid derivative. It is also used as a type 2 antifibrinolytic agent .
- Methods of Application: This compound reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
- Results or Outcomes: The product, 4-guanidinomethylbenzoic acid, is obtained .
3. Synthesis and Applications of 4-Aminocoumarin Derivatives
- Summary of Application: 4-Aminocoumarins and their related compounds are used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
- Methods of Application: Various synthetic methodologies have been developed for the synthesis of such a privileged precursor .
- Results or Outcomes: 4-Aminocoumarins attract attention because of their biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
4. Chasing ChEs-MAO B Multi-Targeting 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones
- Summary of Application: This research aims to identify multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
- Methods of Application: Single-point modifications at the benzyloxy or at the basic moiety were studied .
- Results or Outcomes: The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
5. Preparation Method of 4-Aminomethylbenzoic Acid
- Summary of Application: This patent describes a method for preparing 4-aminomethylbenzoic acid .
- Methods of Application: The method involves the reaction of methyl 4-formylbenzoate with ammonia in the presence of a Raney nickel catalyst .
- Results or Outcomes: The product, 4-aminomethylbenzoic acid, is obtained .
6. Polymers as Advanced Antibacterial and Antibiofilm Agents
- Summary of Application: This research focuses on the development of polymers as advanced antibacterial and antibiofilm agents .
- Methods of Application: A cationic peptidomimetic Gly-POX was prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .
- Results or Outcomes: The polymer effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .
Propriétés
IUPAC Name |
4-(aminomethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUQUNUTILSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672379 | |
| Record name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-methylpyrrolidin-2-one | |
CAS RN |
933723-27-4 | |
| Record name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




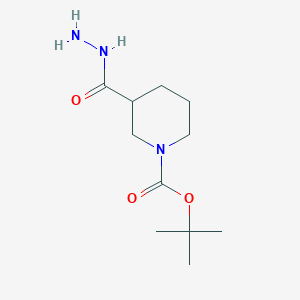
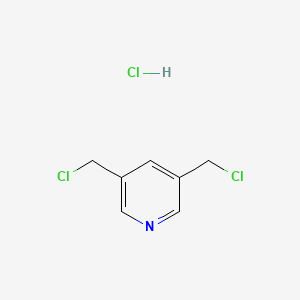
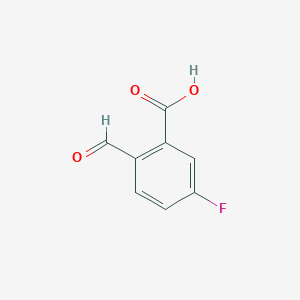
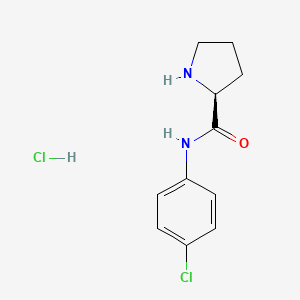

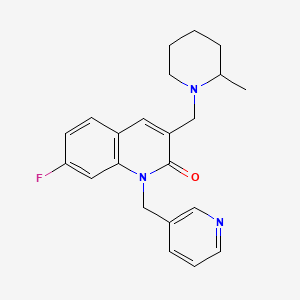
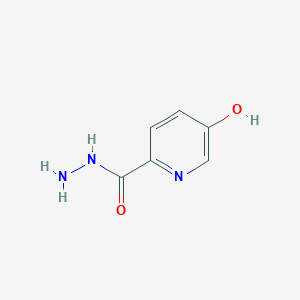

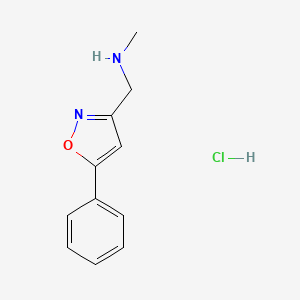
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
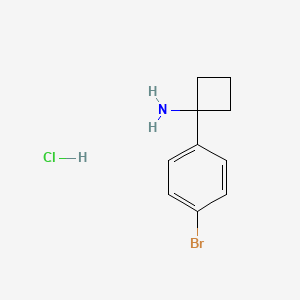
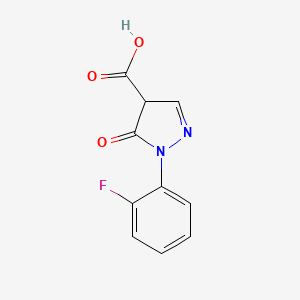
![7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439405.png)